2,2-Difluoropropionic anhydride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

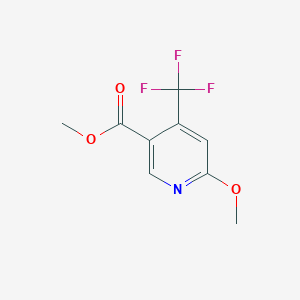

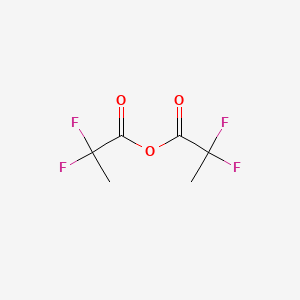

2,2-Difluoropropionic anhydride is a chemical compound with the formula C6H6F4O3 . It is also known as 2,2-Difluoropropanoyl 2,2-difluoropropanoate . It is used in laboratory chemicals, the manufacture of substances, and scientific research and development .

Synthesis Analysis

The synthesis of this compound involves the coupling of miscellaneous amines and acids . For instance, 2,2-difluoro-N-(naphthalen-1-ylmethyl)propanamide was prepared using 1-naphthylmethylamine and 2,2-difluoropropionic acid with an activation time of 30 minutes .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H6F4O3 . Its molecular weight is 110.06 g/mol .Chemical Reactions Analysis

The chemical reactions involving this compound are related to the formation of mixed anhydrides . For example, the solution of 2,2-difluoropropionic acid in ethyl acetate leads to mixed anhydride formation at 0 °C .Physical and Chemical Properties Analysis

This compound is a combustible liquid . It has a molecular weight of 110.06 g/mol .Mecanismo De Acción

The mechanism of action for anhydrides, including 2,2-Difluoropropionic anhydride, involves nucleophilic attack on the carbonyl and removal of the leaving group . This process is facilitated by the presence of an electronegative substituent that can act as a leaving group during nucleophile substitution reactions .

Safety and Hazards

2,2-Difluoropropionic anhydride is classified as a combustible liquid. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces, not breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propiedades

Número CAS |

173900-46-4 |

|---|---|

Fórmula molecular |

C6H6F4O3 |

Peso molecular |

202.10 g/mol |

Nombre IUPAC |

2,2-difluoropropanoyl 2,2-difluoropropanoate |

InChI |

InChI=1S/C6H6F4O3/c1-5(7,8)3(11)13-4(12)6(2,9)10/h1-2H3 |

Clave InChI |

XKJXNFVMEATXPN-UHFFFAOYSA-N |

SMILES canónico |

CC(C(=O)OC(=O)C(C)(F)F)(F)F |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B8787176.png)

![6-benzylhexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B8787201.png)

![8-Methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyridin-7-amine](/img/structure/B8787215.png)